molecular formula C23H34O8S B12762888 Sultriecin free acid CAS No. 725206-00-8

Sultriecin free acid

Cat. No.: B12762888
CAS No.: 725206-00-8
M. Wt: 470.6 g/mol
InChI Key: GGSVZPLREMJSBU-AMXMUAFGSA-N
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Description

Sultriecin free acid is a dominant analogue in the family of triene antibiotics isolated from the bacterium Streptomyces. It is a phosphate ester of fostriecin and displays potent antifungal and antitumor activity. The molecular formula of this compound is C23H34O8S, and it has a molecular weight of 470.576 Da .

Preparation Methods

Sultriecin free acid can be synthesized through various synthetic routes. One of the methods involves the total synthesis of phostriecin and its key structural analogues. The synthesis process includes the assignment of its relative and absolute stereochemistry, and the structural reassignment of the natural product previously represented as sultriecin. The preparation involves multiple steps, including the formation of a phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail.

Chemical Reactions Analysis

Sultriecin free acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or thiols .

Scientific Research Applications

Sultriecin free acid has a wide range of scientific research applications. It is active against a panel of 15 fungal strains and exhibits cytotoxicity to various cancer cell lines, including B16/F10, HCT116, Moser, P388, A549, and K562 . It also inhibits RNA and protein synthesis in L1210 leukemia cells . Additionally, this compound has been shown to increase survival time in mouse models of melanoma and leukemia . Its potent antifungal and antitumor activities make it a valuable compound for research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of Sultriecin free acid involves the inhibition of protein phosphatase 2A (PP2A), which is responsible for its antitumor activity. Studies with authentic material confirmed that phostriecin, but not sultriecin, is an effective and selective inhibitor of PP2A. The inhibition of PP2A leads to the disruption of cellular signaling pathways, resulting in the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Sultriecin free acid is similar to other triene antibiotics, such as phostriecin and fostriecin. it is unique in its structural features and biological activities. Unlike phostriecin, sultriecin is not an effective inhibitor of PP2A. Other similar compounds include camptothecin and delta-alkyllactones, which also exhibit antitumor activities. The uniqueness of this compound lies in its specific structural features, such as the phosphate monoester and the hydrophobic Z,Z,E-triene tail.

Properties

CAS No.

725206-00-8

Molecular Formula

C23H34O8S

Molecular Weight

470.6 g/mol

IUPAC Name

[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate

InChI

InChI=1S/C23H34O8S/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1

InChI Key

GGSVZPLREMJSBU-AMXMUAFGSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)O)O

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O

Origin of Product

United States

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